(S)-2-氨基壬-8-烯酸

描述

(S)-2-Aminonon-8-enoic acid is not directly discussed in the provided papers; however, the papers do provide insights into related amino acids and their synthesis. Amino acids are crucial as chiral building blocks in biological systems, drug development, and industrial applications. The synthesis of amino acids often involves stereoselective methods to obtain the desired chirality, which is essential for their biological activity .

Synthesis Analysis

The first paper describes a stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach. This method involves a one-pot cyclic cascade that couples an aldol reaction with a subsequent stereoselective transamination. A class II pyruvate aldolase from E. coli and a pyridoxal phosphate-dependent transaminase are used to catalyze the conversion of formaldehyde and alanine into the target amino acids. The process tolerates high concentrations of formaldehyde and achieves high yields of up to 95% .

Molecular Structure Analysis

While the molecular structure of (S)-2-Aminonon-8-enoic acid is not explicitly mentioned, the structure-related synthesis of other amino acids suggests that the molecular structure plays a significant role in the synthesis and function of these compounds. The stereochemistry of the amino acids is particularly important, as it determines their biological activity and their interaction with enzymes .

Chemical Reactions Analysis

The second paper discusses L-2-Amino-4-methoxy-cis-but-3-enoic acid, which is a potent inhibitor of ATP: L-methionine adenosyltransferase isozymes. This compound's inhibitory activity is attributed to its structural similarity to L-methionine, suggesting that the chemical reactions involving these amino acids are highly specific and dependent on their molecular conformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-2-Aminonon-8-enoic acid are not detailed in the provided papers. However, the synthesis and inhibition processes described imply that the physical properties such as solubility, stability, and reactivity are tailored to optimize the synthesis and biological activity of the amino acids. The chemical properties, including chirality and the presence of functional groups, are critical for the specificity of the reactions and interactions with enzymes .

科学研究应用

合成和抗菌活性的表征:脂肪酸酰肼,包括那些衍生自 (S)-2-氨基壬-8-烯酸的脂肪酸酰肼,已被用作合成生物活性化合物的起始材料。这些化合物,特别是 5-(烯基)-2-氨基-1,3,4-恶二唑和 2-(烯基)-5-苯基-1,3,4-恶二唑,已显示出良好的抗菌活性,特别是对大肠杆菌 (Banday、Mattoo 和 Rauf,2010)。

酶促合成的抑制:(S)-2-氨基壬-8-烯酸衍生物已被发现可以抑制 ATP:L-蛋氨酸腺苷转移酶异构体,这在代谢途径中至关重要。具体来说,L-2-氨基-4-甲氧基-顺式-丁-3-烯酸已显示出显着的抑制效力,高于其结构类似物 (Sufrin、Lombardini 和 Keith,1982)。

生物合成研究:已经研究了类似氨基酸的生物合成,例如加州七叶树等植物中的 2-氨基-4-甲基己-4-烯酸。这些研究使用标记前体喂养技术来了解这些氨基酸的生物合成机制 (Fowden 和 Mazelis,1971)。

氨基酸合成中的系统生物催化:系统生物催化方法已被用于氨基酸的对映选择性合成,包括 (S)-和 (R)-2-氨基-4-羟基丁酸,其在结构上与 (S)-2-氨基壬-8-烯酸相关。这种方法涉及将醛醇反应与转氨基过程偶联 (Hernández 等人,2017)。

晶体结构分析:已经对衍生自 (S)-2-氨基壬-8-烯酸的化合物的晶体结构进行了研究,深入了解了它们的分子构型和稳定性。这些研究对于理解这些化合物的性质和潜在应用至关重要 (Kumar 等人,2017)。

属性

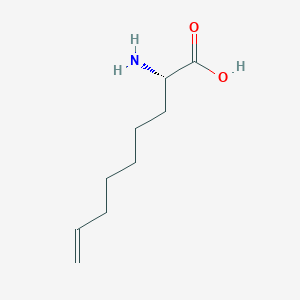

IUPAC Name |

(2S)-2-aminonon-8-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMSSWRWDBZUFC-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586518 | |

| Record name | (2S)-2-Aminonon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

924307-76-6 | |

| Record name | (2S)-2-Aminonon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。